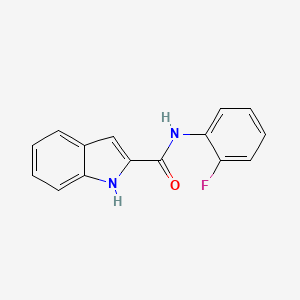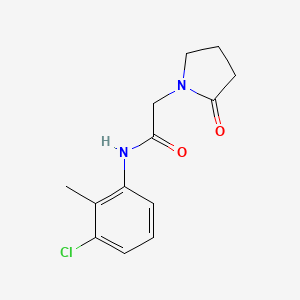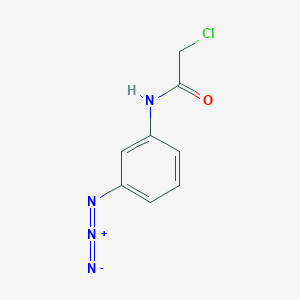![molecular formula C13H16F2N2O3S B7644412 N-cyclopentyl-2-[(2,6-difluorophenyl)sulfonylamino]acetamide](/img/structure/B7644412.png)
N-cyclopentyl-2-[(2,6-difluorophenyl)sulfonylamino]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopentyl-2-[(2,6-difluorophenyl)sulfonylamino]acetamide, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. Adenosine receptors are involved in a variety of physiological processes, including regulation of heart rate, blood pressure, and neurotransmitter release. DPCPX has been widely used in scientific research to study the role of adenosine receptors in various biological systems.
作用机制
N-cyclopentyl-2-[(2,6-difluorophenyl)sulfonylamino]acetamide acts as a competitive antagonist of the adenosine A1 receptor. By binding to the receptor, this compound blocks the action of adenosine, a naturally occurring molecule that activates the receptor. This blockade of the adenosine A1 receptor can lead to a variety of physiological effects, depending on the system being studied.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in different biological systems. For example, in the cardiovascular system, this compound has been shown to increase heart rate and blood pressure in animal models. In the central nervous system, this compound has been shown to have anxiogenic effects in rodents, suggesting a potential role in the treatment of anxiety disorders.
实验室实验的优点和局限性
One advantage of using N-cyclopentyl-2-[(2,6-difluorophenyl)sulfonylamino]acetamide in scientific research is its high selectivity for the adenosine A1 receptor. This allows researchers to study the specific role of this receptor in various biological systems without the confounding effects of other adenosine receptor subtypes. However, one limitation of using this compound is its relatively short half-life, which can make it difficult to maintain a consistent level of receptor blockade over extended periods of time.
未来方向
There are many potential future directions for research involving N-cyclopentyl-2-[(2,6-difluorophenyl)sulfonylamino]acetamide. One area of interest is the role of adenosine receptors in the regulation of sleep and wakefulness. This compound has been shown to increase wakefulness in animal models, suggesting a potential role in the treatment of sleep disorders. Another area of interest is the role of adenosine receptors in the regulation of inflammation and immune function. This compound has been shown to have anti-inflammatory effects in animal models, suggesting a potential role in the treatment of inflammatory diseases. Overall, this compound is a valuable tool for studying the function of adenosine receptors in various biological systems, and its use is likely to continue to expand in the future.
合成方法
N-cyclopentyl-2-[(2,6-difluorophenyl)sulfonylamino]acetamide can be synthesized using a multi-step process that involves the reaction of cyclopentylamine with 2,6-difluorobenzene sulfonyl chloride to form the intermediate N-cyclopentyl-2,6-difluorobenzenesulfonamide. This intermediate is then reacted with ethyl chloroacetate in the presence of sodium hydride to form the final product, this compound.
科学研究应用
N-cyclopentyl-2-[(2,6-difluorophenyl)sulfonylamino]acetamide has been used extensively in scientific research to study the function of adenosine receptors. Adenosine receptors are involved in a wide range of physiological processes, including regulation of heart rate, blood pressure, and neurotransmitter release. By selectively blocking the adenosine A1 receptor, this compound can be used to study the specific role of this receptor in various biological systems.
属性
IUPAC Name |
N-cyclopentyl-2-[(2,6-difluorophenyl)sulfonylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F2N2O3S/c14-10-6-3-7-11(15)13(10)21(19,20)16-8-12(18)17-9-4-1-2-5-9/h3,6-7,9,16H,1-2,4-5,8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXTOZEKDQTXLSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CNS(=O)(=O)C2=C(C=CC=C2F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Ethyl-1-phenyl-1,5-dihydro-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7644335.png)
![4-(2-Bromophenoxy)thieno[2,3-d]pyrimidine](/img/structure/B7644341.png)
![4-[5-(3,4-Dimethoxyphenyl)tetrazol-2-yl]thieno[2,3-d]pyrimidine](/img/structure/B7644345.png)


![3-[3-[[4-amino-5-(trifluoromethyl)-1,2,4-triazol-3-yl]sulfanyl]propyl]-1H-benzimidazol-2-one](/img/structure/B7644362.png)
![1H-Pyrazolo[4,3-b]pyridine-6-carboxamide](/img/structure/B7644373.png)
![6-methoxy-N-[4-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]nicotinamide](/img/structure/B7644394.png)
![N-phenyl-1-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperidine-3-carboxamide](/img/structure/B7644406.png)
![4H-Pyrrolo[2,3-d]thiazole-5-carboxamide](/img/structure/B7644409.png)



